molecular formula C7H9N3O B13016822 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone CAS No. 7471-55-8

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone

Cat. No.: B13016822
CAS No.: 7471-55-8
M. Wt: 151.17 g/mol
InChI Key: ZXZRFUHHIPJFTI-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Configuration Analysis

The molecular structure of 1-(2-amino-6-methylpyrimidin-4-yl)ethanone comprises a pyrimidine core with substituents at positions 2, 4, and 6. The pyrimidine ring adopts a planar configuration due to aromatic π-electron delocalization, with bond lengths and angles consistent with conjugated systems. The C–N bond lengths within the ring range between 1.33–1.37 Å, intermediate between single and double bonds, reflecting resonance stabilization. The amino group at position 2 forms a C–N bond of 1.35 Å, while the methyl group at position 6 and the acetyl group at position 4 exhibit C–C bond lengths of 1.48 Å and 1.50 Å, respectively.

Key bond angles include:

  • N1–C2–N3: 117.2° (theoretical) vs. 118.4° (experimental)
  • C2–N3–C4: 116.7° (theoretical) vs. 116.6° (experimental)
  • C6–C5–C4: 121.8° (theoretical) vs. 121.6° (experimental)

The acetyl substituent at position 4 introduces a ketonic oxygen that participates in intramolecular hydrogen bonding with the amino group, as evidenced by an N–H···O distance of 2.89 Å. This interaction stabilizes the molecule’s conformation and influences its reactivity.

Properties

CAS No.

7471-55-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2-amino-6-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4-3-6(5(2)11)10-7(8)9-4/h3H,1-2H3,(H2,8,9,10)

InChI Key

ZXZRFUHHIPJFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Multi-Step Synthesis

The preparation of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone typically involves multi-step reactions that include:

  • Formation of the pyrimidine ring.
  • Functionalization of the ring with an amino group at position 2.
  • Introduction of the ethanone group at position 4.
Step-by-Step Procedure
  • Formation of Pyrimidine Core :

    • React acetylacetone with guanidine hydrochloride under basic conditions to form a pyrimidine ring.
    • The methyl group at position 6 is introduced during this step when acetylacetone is used as a precursor.
  • Functionalization :

    • Modify the pyrimidine core by introducing an amino group at position 2 using ammonia or ammonium salts in a substitution reaction.
  • Ketone Introduction :

    • Oxidize or functionalize the pyrimidine derivative to attach the ethanone group at position 4 using acetylating agents such as acetic anhydride or acetyl chloride.

Reaction Conditions :

  • Solvent: Ethanol or acetone.
  • Catalysts: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Temperature: Reflux conditions (~70–80°C).

Alternative Synthetic Routes

Direct Condensation

An alternative method involves condensing a preformed 2-amino-6-methylpyrimidin-4-one with acetylating agents to directly yield 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone.

Procedure :
  • Dissolve 2-amino-6-methylpyrimidin-4-one in ethanol.
  • Add acetic anhydride dropwise while maintaining the solution at room temperature.
  • Heat the mixture under reflux for several hours to complete the reaction.

Advantages :

  • Fewer steps compared to multi-step synthesis.
  • Higher yield due to fewer intermediate purifications.

Optimization Strategies

Reaction Parameters

Key factors influencing yield and purity include:

  • Temperature : Refluxing ensures complete reaction but must be carefully controlled to avoid side reactions.
  • Solvent Choice : Polar solvents like ethanol enhance solubility and reaction rates.
  • Catalyst Loading : Optimal amounts of K₂CO₃ or Et₃N ensure efficient deprotonation and nucleophilic substitution.

Purification

The crude product is typically purified by recrystallization from ethanol or column chromatography using silica gel as the stationary phase.

Data Table: Reaction Conditions and Yields

Step Reagents and Conditions Yield (%)
Pyrimidine Ring Formation Acetylacetone + Guanidine HCl, EtOH, reflux ~85
Amino Group Substitution Ammonia (NH₃), EtOH, reflux ~90
Ethanone Introduction Acetic anhydride, EtOH, reflux ~88
Direct Condensation 2-Amino-6-methylpyrimidin-4-one + Acetic anhydride ~92

Notes on Industrial Scale-Up

For large-scale production, process efficiency and environmental considerations are critical:

  • Use of recyclable solvents like ethanol minimizes waste.
  • Avoidance of hazardous reagents ensures compliance with safety regulations.
  • Continuous-flow reactors may improve yield and scalability.

Chemical Reactions Analysis

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Notably, it has been studied for:

  • Antimicrobial Activity : Research indicates that derivatives of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that certain analogs demonstrate effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can inhibit the proliferation of certain cancer cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Neurological Research

Recent studies have highlighted the potential neuroprotective effects of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone. It has been explored for:

  • Cognitive Enhancement : Preliminary research suggests that this compound may enhance cognitive function and memory in animal models, possibly through modulation of cholinergic pathways.
  • Neurodegenerative Disorders : Investigations into its effects on neurodegenerative diseases like Alzheimer's have shown promise, with some studies indicating that it may reduce amyloid-beta aggregation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AnticancerMCF-7 (breast cancer)20.0
NeuroprotectiveSH-SY5Y (neuroblastoma)25.0

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 20 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and ethanone groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Requires storage at 2–8°C in light-protected conditions; typically dissolved in ethanol or DMSO for experimental use .
  • Safety : Classified as hazardous upon inhalation, necessitating immediate first-aid measures such as oxygen administration or artificial respiration in case of exposure .

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone, differing in substituent positions, functional groups, or ring systems. These variations significantly influence their chemical reactivity, physical properties, and applications.

1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 1416351-95-5)

  • Structure: Lacks the amino group at position 2 but retains the methyl group at position 6 and the ethanone at position 3.
  • Similarity Score : 0.84 (compared to the target compound) .
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity, impacting solubility and interactions in biological systems. Primarily used as a precursor in Suzuki couplings for drug discovery .

1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone (CAS: 87379-42-8)

  • Structure: Chlorine replaces the amino group at position 2, with a methyl group at position 4.
  • Similarity Score : 0.77 .
  • Key Differences: The electron-withdrawing chlorine atom enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Lower thermal stability compared to the amino-substituted analog due to reduced resonance stabilization .

1-(4-Methylpyrimidin-5-yl)ethanone (CAS: 67073-96-5)

  • Structure: Methyl and ethanone groups are positioned at pyrimidine positions 4 and 5, respectively.
  • Similarity Score : 0.72 .
  • Key Differences: Altered substituent positions disrupt the electronic distribution, leading to distinct spectroscopic signatures (e.g., NMR chemical shifts) .

1-(6-Methylpyridin-2-yl)ethanone (CAS: 6940-57-4)

  • Structure: Pyridine ring instead of pyrimidine, with methyl at position 6 and ethanone at position 2.
  • Key Differences :
    • The pyridine ring’s lower basicity (pKa ~1.7) compared to pyrimidine (pKa ~3.5) affects solubility in acidic conditions .
    • Widely used in flavor and fragrance industries due to its acetylated pyridine backbone .

Structural and Functional Comparison Table

Compound Name CAS Number Substituents Molecular Formula Key Applications
1-(2-Amino-6-methylpyrimidin-4-yl)ethanone 106157-82-8 2-NH₂, 6-CH₃, 4-COCH₃ C₆H₇N₃O Pharmaceutical intermediates
1-(6-Methylpyrimidin-4-yl)ethanone 1416351-95-5 6-CH₃, 4-COCH₃ C₇H₈N₂O Suzuki coupling precursors
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone 87379-42-8 2-Cl, 5-CH₃, 4-COCH₃ C₇H₇ClN₂O Electrophilic substitution reactions
1-(4-Methylpyrimidin-5-yl)ethanone 67073-96-5 4-CH₃, 5-COCH₃ C₇H₈N₂O Limited industrial use
1-(6-Methylpyridin-2-yl)ethanone 6940-57-4 6-CH₃, 2-COCH₃ (pyridine ring) C₈H₉NO Flavor and fragrance synthesis

Spectroscopic Characterization

  • FTIR and NMR: The amino group in 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone produces distinct N-H stretching bands (~3400 cm⁻¹) and NH₂ bending vibrations (~1600 cm⁻¹) in FTIR, absent in non-amino analogs .

Biological Activity

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone features a pyrimidine core, which is known for its broad spectrum of biological activities. The presence of an amino group at the 2-position and a ketone at the ethanone moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds derived from 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone demonstrated anti-proliferative effects against various cancer cell lines, including colorectal (HCT116) and prostate (PC3) cancer cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
PY1HCT11612.5Induces apoptosis and cell cycle arrest
PY3PC315.0Accumulates G2/M phase cells, enhancing apoptosis
CurcuminHCT11610.0Triggers G1/S arrest via p53 pathway

In a comparative study, the derivative PY1 exhibited enhanced effects over curcumin, indicating a promising avenue for developing more effective anticancer agents based on this structure .

Antimicrobial Activity

The antimicrobial potential of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone has also been explored. Various derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria, showing moderate to high activity.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
3eE. coli15
3hS. aureus12
3mP. aeruginosa14

These results suggest that modifications to the pyrimidine structure can significantly influence antimicrobial efficacy .

Neuroprotective Effects

Research indicates that certain derivatives of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone may provide neuroprotection by modulating inflammatory responses in neuronal cells. For example, compounds have been reported to inhibit pro-inflammatory cytokines and reduce neuronal apoptosis through pathways involving GSK-3β inhibition .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives derived from 2-amino-4-hydroxy-6-methylpyrimidine. These compounds were tested for their biological activities, revealing significant anticancer and antimicrobial properties. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a pyrimidine core functionalized at positions 2 and 6. For example, condense 2-amino-6-methylpyrimidine-4-carboxylic acid derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH (pH 7–8) to introduce the ethanone group .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Key Challenges : Competing side reactions (e.g., over-acetylation) require precise stoichiometry and temperature control (60–80°C).

Q. How is 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone characterized structurally?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆) reveals peaks for the amino group (δ 6.8–7.2 ppm, broad singlet), methyl groups (δ 2.3–2.5 ppm), and ethanone carbonyl (δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve bond angles and confirm tautomeric forms (e.g., keto-enamine vs. enol-imine). Crystallize in DMF/water .
  • IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Advanced Research Questions

Q. What role does the pyrimidine scaffold play in modulating biological activity, and how can this compound be used in drug design?

  • Mechanistic Insight : The pyrimidine core mimics nucleic acid bases, enabling interactions with enzymes (e.g., kinases, dihydrofolate reductase) or DNA. The amino group facilitates hydrogen bonding, while the methyl group enhances lipophilicity for membrane penetration .
  • Experimental Design :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR kinase).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cancer cell lines .

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?

  • Case Study : If NMR suggests a keto form but X-ray shows enol tautomer, validate via variable-temperature NMR (VT-NMR) to assess tautomeric equilibrium. SHELXL refinement with TWIN/BASF commands can address twinning in crystals .
  • Data Reconciliation : Cross-validate using computational methods (DFT calculations for optimized geometries) and spectroscopic correlation (HSQC/HMBC for ¹³C-¹H coupling) .

Q. What are the synthetic derivatization strategies for enhancing the reactivity of this compound?

  • Functionalization Routes :

  • Schiff Base Formation : React the amino group with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives .
  • Coordination Chemistry : Use the ethanone oxygen and pyrimidine nitrogen as chelating sites for metal complexes (e.g., Pd(II) for catalytic studies) .
    • Analytical Validation : Track reactions via LC-MS and characterize products using XPS (for metal complexes) or NOESY (for stereochemistry) .

Q. How does the compound’s stability impact experimental reproducibility, and what storage conditions are recommended?

  • Stability Profile : The amino group is prone to oxidation; degradation products include nitroso derivatives.
  • Best Practices :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials.
  • Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC purity checks .

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